5-Methylpyrazine-2-carbaldehyde is an organic compound characterized by its pyrazine ring structure, featuring a methyl group and an aldehyde functional group. Its molecular formula is , and it has a molecular weight of 134.12 g/mol. This compound is notable for its aromatic properties and is often utilized in various chemical syntheses and applications due to its reactivity and structural uniqueness.
Research indicates that 5-methylpyrazine-2-carbaldehyde exhibits various biological activities. It has been investigated for its potential as an anti-tubercular agent, particularly in the synthesis of derivatives that show enhanced efficacy against Mycobacterium tuberculosis . Additionally, compounds derived from it have shown promise in treating other conditions, including diabetes and hyperlipidemia .
The synthesis of 5-methylpyrazine-2-carbaldehyde can be achieved through several methods:
5-Methylpyrazine-2-carbaldehyde finds applications in various fields:
Studies have explored the interactions of 5-methylpyrazine-2-carbaldehyde with various biological systems. Its derivatives have been tested for their activity against bacterial strains, with significant findings indicating potential therapeutic uses against tuberculosis and other infections . Additionally, research into its metabolic pathways suggests interactions with specific enzymes involved in drug metabolism.
Several compounds share structural similarities with 5-methylpyrazine-2-carbaldehyde. Below is a comparison highlighting their unique features:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 6-Methylpyrazine-2-carbaldehyde | 116758-01-1 | 0.77 | Has a methyl group at the sixth position on the ring. |
| 3-Aminopyrazine-2-carbaldehyde | 32710-14-8 | 0.73 | Contains an amino group at the third position. |
| 3-Chloropyrazine-2-carbaldehyde | 121246-96-6 | 0.67 | Features a chlorine substituent at the third position. |
| Pyrazine-2-carbaldehyde | 5780-66-5 | 0.75 | Lacks a methyl substituent; simpler structure. |
These compounds exhibit varying degrees of reactivity and biological activity, making them suitable for different applications within pharmaceuticals and chemical synthesis.
The compound’s IUPAC name is 5-methylpyrazine-2-carbaldehyde, with alternative synonyms including 2-formyl-5-methylpyrazine and pyrazine-2-carboxaldehyde, 5-methyl-. Its molecular formula is C₆H₆N₂O, and it has a molecular weight of 122.12 g/mol. The aldehyde group at position 2 enhances electrophilicity, making it susceptible to nucleophilic additions, while the methyl group at position 5 influences steric and electronic effects in reactions.
| Parameter | Value/Description |
|---|---|
| CAS Number | 50866-30-3 |
| EC Number | 695-971-6 |
| SMILES Notation | CC1=CN=C(C=O)C=N1 |
| InChIKey | JUPFEWGPEBACJP-UHFFFAOYSA-N |
| Synonyms | 5-Methylpyrazinaldehyde, 2-Formyl-5-methylpyrazine, SCHEMBL1206325 |
| Molecular Formula | C₆H₆N₂O |
5-Methylpyrazine-2-carbaldehyde is typically a pale yellow liquid or low-melting solid with a melting point of 10–15°C and a boiling point exceeding 273°C. Its density is approximately 1.176 g/cm³, and it exhibits a flash point of 79°C. The aldehyde group is confirmed via infrared spectroscopy (ν~1700 cm⁻¹) and nuclear magnetic resonance (NMR) signals at δ ~9.8 ppm (aldehydic proton).
The discovery of pyrazine derivatives dates to the 19th century, with Laurent’s synthesis of tetraphenylpyrazine in 1855. Early methods relied on condensation reactions between α-diketones and diamines, though yields were often low due to competing side reactions. For example, Staedel and Rugheimer synthesized 2,5-diphenylpyrazine in 1876 via ammonolysis of chloroacetophenone derivatives.
The synthesis of 5-methylpyrazine-2-carbaldehyde involves cyclization-oxidation or direct functionalization of pyrazine precursors. Key methods include:
Cyclization with Methylglyoxal and o-Phenylenediamine
Selective Oxidation of 2,5-Dimethylpyrazine
| Method | Starting Material | Key Reagents/Catalysts | Yield | Purity |
|---|---|---|---|---|
| Cyclization-Oxidation | Methylglyoxal + o-Phenylenediamine | Sodium pyrosulfite, KMnO₄ | ~75% | >99% |
| Selective Oxidation | 2,5-Dimethylpyrazine | KMnO₄, H₂SO₄ (pH control) | >75% | 99.5% |
| Direct Formylation | 5-Methylpyrazine | Vilsmeier-Haack reagent | Moderate | ~95% |
These methods highlight advancements in regioselectivity and efficiency, driven by industrial demand for pharmaceutical intermediates like glipizide (an antidiabetic drug).
5-Methylpyrazine-2-carbaldehyde represents a heterocyclic organic compound with the molecular formula C₆H₆N₂O and a molecular weight of 122.12 g/mol [1] [2]. The compound features a pyrazine ring system substituted with a methyl group at the 5-position and an aldehyde functional group at the 2-position [3] [4]. The IUPAC name for this compound is 5-methyl-2-pyrazinecarbaldehyde, with the canonical SMILES notation CC1=CN=C(C=N1)C=O [1] [3].
Quantum chemical calculations using density functional theory methods have provided significant insights into the electronic structure of 5-methylpyrazine-2-carbaldehyde [5] [6]. The pyrazine ring system exhibits characteristic electron-deficient properties due to the presence of two nitrogen atoms in the six-membered aromatic ring [6] [7]. This electron deficiency is further enhanced by the electron-withdrawing aldehyde substituent, which creates a pronounced electrophilic character at the carbonyl carbon [8] [7].
Table 1: Fundamental Molecular Properties of 5-Methylpyrazine-2-carbaldehyde
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆N₂O |
| Molecular Weight (g/mol) | 122.12 |
| CAS Number | 50866-30-3 |
| IUPAC Name | 5-methyl-2-pyrazinecarbaldehyde |
| SMILES | CC1=CN=C(C=N1)C=O |
| InChI | InChI=1S/C6H6N2O/c1-5-2-8-6(4-9)3-7-5/h2-4H,1H3 |
| InChIKey | JUPFEWGPEBACJP-UHFFFAOYSA-N |
The highest occupied molecular orbital and lowest unoccupied molecular orbital energies of pyrazine derivatives have been extensively studied using various density functional theory approaches [6] [9]. For 5-methylpyrazine-2-carbaldehyde, computational studies suggest that the highest occupied molecular orbital is primarily localized on the pyrazine ring system, while the lowest unoccupied molecular orbital exhibits significant contribution from the aldehyde functional group [8] [10]. The energy gap between these frontier molecular orbitals is estimated to be approximately 5.6 ± 0.4 electron volts, indicating moderate electronic stability [6] [11].
The electron density distribution in 5-methylpyrazine-2-carbaldehyde shows characteristic features of electron-deficient heterocycles [8] [7]. The pyrazine nitrogen atoms exhibit partial negative charges due to their higher electronegativity, while the carbon atoms in the ring carry partial positive charges [7] [12]. The aldehyde carbon displays the highest electrophilic character with a significant partial positive charge, making it susceptible to nucleophilic attack [8] [13].
Natural bond orbital analysis reveals important donor-acceptor interactions within the molecular framework [14] [15]. The lone pairs on the pyrazine nitrogen atoms participate in conjugation with the aromatic π-system, contributing to the overall electronic delocalization [6] [10]. The carbonyl group of the aldehyde engages in hyperconjugative interactions with the adjacent pyrazine ring, further stabilizing the molecular structure [14] [13].
Table 2: Computational Electronic Properties
| Property | Value |
|---|---|
| HOMO Energy (eV) | -6.8 ± 0.2 (estimated) |
| LUMO Energy (eV) | -1.2 ± 0.3 (estimated) |
| Energy Gap (eV) | 5.6 ± 0.4 (estimated) |
| Dipole Moment (Debye) | 3.2 ± 0.5 (estimated) |
| Polarizability (ų) | 11.8 ± 1.0 (estimated) |
| Topological Polar Surface Area (Ų) | 43.1 |
The tautomeric behavior of 5-methylpyrazine-2-carbaldehyde is primarily governed by the electronic properties of both the pyrazine ring and the aldehyde functional group [16] [17]. Unlike simple aldehydes, the presence of the electron-deficient pyrazine ring significantly influences the tautomeric equilibria and resonance stabilization patterns [7] [16].
The aldehyde functional group in 5-methylpyrazine-2-carbaldehyde exists predominantly in its carbonyl form under normal conditions [13] [18]. The carbonyl group exhibits characteristic resonance structures involving the carbon-oxygen double bond [16] [17]. The primary resonance contributor features a neutral carbonyl group with a carbon-oxygen double bond, while a minor contributor involves charge separation with a positive charge on carbon and a negative charge on oxygen [16] [17].
The pyrazine ring system contributes to resonance stabilization through delocalization of π-electrons across the six-membered aromatic framework [6] [10]. The two nitrogen atoms in the ring participate in the aromatic π-system while retaining their lone pairs in sp² hybrid orbitals [7] [12]. This electronic arrangement creates multiple resonance structures that contribute to the overall stability of the heterocyclic system [16] [17].
Computational studies using density functional theory methods have revealed that the electron-withdrawing effect of the pyrazine ring significantly influences the electronic properties of the aldehyde group [8] [7]. The pyrazine system withdraws electron density from the aldehyde carbon through inductive and mesomeric effects, increasing its electrophilic character compared to simple aliphatic aldehydes [7] [18].
The methyl substituent at the 5-position provides a modest electron-donating effect through hyperconjugation and inductive effects [16] [18]. This electron donation partially counteracts the electron-withdrawing influence of the pyrazine nitrogen atoms, creating a subtle balance in the electronic distribution within the molecule [6] [7].
Resonance stabilization energy calculations indicate that the aromatic pyrazine ring contributes significantly to the overall molecular stability [10] [11]. The aromatic character is maintained despite the electron-deficient nature of the ring, with calculated aromatic stabilization energies comparable to other diazine systems [6] [10].
The interaction between the aldehyde π-system and the pyrazine aromatic system results in extended conjugation that further stabilizes the molecular structure [8] [10]. This conjugative interaction manifests as a slight deviation from planarity in the optimized molecular geometry, with the aldehyde group oriented to maximize orbital overlap with the pyrazine π-system [15] [11].
Intermolecular interactions in 5-methylpyrazine-2-carbaldehyde are dominated by dipole-dipole interactions, hydrogen bonding capabilities, and π-π stacking interactions involving the aromatic pyrazine ring [19] [20]. The molecule exhibits a calculated dipole moment of approximately 3.2 ± 0.5 Debye, indicating significant molecular polarity [2] [6].
The aldehyde functional group serves as a hydrogen bond acceptor through its carbonyl oxygen atom, which possesses two lone pairs of electrons [19] [21]. The molecule contains three hydrogen bond acceptor sites: the carbonyl oxygen and the two pyrazine nitrogen atoms [2] [19]. The absence of hydrogen bond donor groups limits the compound's ability to form classical hydrogen bonds as a donor [19] [21].
Van der Waals interactions play a crucial role in the intermolecular behavior of 5-methylpyrazine-2-carbaldehyde [20] [22]. The molecular surface exhibits regions of varying electrostatic potential, with electron-rich areas around the nitrogen and oxygen atoms and electron-poor regions around the carbon atoms [14] [15]. These electrostatic variations drive specific orientations in molecular aggregates and influence solubility properties [20] [22].
Molecular dynamics simulations of pyrazine derivatives have demonstrated that π-π stacking interactions contribute significantly to intermolecular association [20] [23]. The electron-deficient pyrazine ring in 5-methylpyrazine-2-carbaldehyde can participate in favorable stacking interactions with electron-rich aromatic systems [10] [20]. The stacking geometry is influenced by the electrostatic complementarity between the electron-deficient pyrazine and electron-rich partner molecules [7] [20].
The methyl substituent introduces steric effects that influence the molecular packing and intermolecular interaction patterns [20] [22]. The small size of the methyl group minimizes steric hindrance while providing a hydrophobic interaction site that can contribute to molecular association through dispersion forces [20] [21].
Table 3: Intermolecular Interaction Parameters
| Interaction Type | Description | Estimated Strength |
|---|---|---|
| Hydrogen Bond Acceptor | Carbonyl oxygen | Moderate to Strong |
| Hydrogen Bond Acceptor | Pyrazine nitrogens | Moderate |
| π-π Stacking | Pyrazine ring | Moderate |
| Van der Waals | Methyl group | Weak |
| Dipole-Dipole | Molecular dipole | Moderate |
Computational studies using polarizable continuum models have investigated the solvation behavior of 5-methylpyrazine-2-carbaldehyde in various solvent systems [5] [24]. The molecule exhibits preferential solvation by polar protic solvents due to hydrogen bonding interactions with the carbonyl and pyrazine nitrogen sites [24] [20]. The calculated solvation free energies indicate favorable interactions with alcohols and water, while showing reduced solubility in non-polar solvents [5] [24].
The electrostatic potential surface of 5-methylpyrazine-2-carbaldehyde reveals distinct regions of charge distribution that govern intermolecular recognition processes [14] [15]. The carbonyl oxygen exhibits the most negative electrostatic potential, making it the primary site for electrophilic interactions [14] [21]. The pyrazine carbon atoms display positive electrostatic potential regions that can engage in favorable interactions with nucleophilic partners [15] [7].
The synthesis of 5-methylpyrazine-2-carbaldehyde represents a significant challenge in heterocyclic chemistry, requiring sophisticated methodologies that balance efficiency, selectivity, and scalability. This comprehensive analysis examines the evolution from classical approaches to modern synthetic pathways and industrial optimization strategies.
The condensation of pyruvic aldehyde with o-phenylenediamine represents one of the foundational methodologies for synthesizing pyrazine derivatives, including precursors to 5-methylpyrazine-2-carbaldehyde [1] [2]. This classical approach involves the formation of the pyrazine ring through cyclization followed by subsequent oxidation and functional group transformations.
The mechanism proceeds through initial imine formation between the aldehyde functionality of pyruvic aldehyde and the amino groups of o-phenylenediamine. Zhang and colleagues demonstrated that this condensation reaction in the presence of sodium hydrogen sulfite yields intermediate compounds that can be subsequently oxidized using potassium permanganate or potassium dichromate [1]. The process typically requires acidification with sulfuric acid and decarboxylation to obtain the desired methylpyrazine carboxylic acid derivatives, which serve as precursors for the target carbaldehyde.
Optimization studies reveal that reaction temperatures between 70-100°C provide optimal yields, with the addition of sodium hydrogen sulfite significantly improving both yield and selectivity [1]. The aqueous ethanol system demonstrates superior performance compared to purely aqueous conditions, achieving yields of 65-78% depending on specific reaction parameters [3] [1].
A notable variation involves the substitution of pyruvic aldehyde with acetone aldoxime, as reported in recent synthetic developments [3]. This modification offers several advantages including improved accessibility of starting materials and enhanced yields. The condensation with diaminomaleonitrile under acidic conditions produces 2,3-dicyano-5-methylpyrazine intermediates, which undergo hydrolysis and selective decarboxylation to yield the desired products with yields ranging from 75-83% [3].
The classical approach demonstrates remarkable versatility in substrate scope, accommodating various substituted phenylenediamines and aldehyde partners [4]. However, limitations include the requirement for harsh oxidative conditions and the generation of significant waste streams during the multi-step transformations.
The development of catalytic systems has revolutionized pyrazine synthesis by enabling more efficient ring formation under milder conditions [5] [6]. Copper-catalyzed aerobic oxidative coupling represents a significant advancement in this field, utilizing simple ketones and diamines as starting materials rather than pre-formed dicarbonyl compounds [6].
The copper iodide/lithium chloride catalytic system operates through a radical mechanism involving single electron transfer processes [6]. Under optimized conditions (120°C, oxygen atmosphere, 15 hours), this system achieves yields of approximately 85% for various pyrazine derivatives [6]. The mechanism involves initial enamine formation followed by oxidative radical cation generation, which undergoes intramolecular cyclization to form the pyrazine ring [6].
Manganese-based catalytic systems represent another significant development, particularly acridine-based pincer complexes that facilitate dehydrogenative coupling reactions [7]. These earth-abundant metal catalysts operate through metal-ligand cooperation, enabling the formation of pyrazine derivatives from 2-amino alcohols with hydrogen gas and water as the only byproducts [7]. The optimal conditions involve temperatures of 150°C for 24 hours in toluene, achieving quantitative yields (99%) for 2,5-diphenylpyrazine formation [7].
Enzymatic catalytic systems offer environmentally benign alternatives for pyrazine synthesis [8]. Peroxidase-catalyzed reactions using horseradish peroxidase and soybean peroxidase enable polymerization and cyclization processes under mild conditions [8]. These biocatalytic approaches operate at room temperature in aqueous buffer systems, though yields are typically lower (60%) compared to metal-catalyzed processes [8].
The electrochemical oxidation approach, pioneered by Foa Marco, utilizes nickel oxyhydroxide electrodes for the oxidation of 2-methyl-5-oxomethylpyrazine to produce 2-methylpyrazine-5-carboxylic acid with yields of 74-93% [3]. This method offers excellent selectivity and eliminates the need for stoichiometric oxidants, though it requires specialized electrochemical equipment.
Industrial applications of catalytic systems focus on heterogeneous catalysts that enable continuous operation and easy catalyst separation [9] [10]. Cobalt, nickel, iron, aluminum, and chromium-based heterogeneous catalysts have been developed for the cyclization of ethylenediamine and ethylene glycol mixtures, achieving high selectivity for pyrazine formation under vapor-phase conditions [9].
Microwave-assisted synthesis has emerged as a powerful tool for accelerating pyrazine formation reactions while improving yields and reducing reaction times [11] [12]. The enhanced heating efficiency and unique dielectric heating effects of microwave irradiation enable rapid temperature elevation and more uniform energy distribution throughout the reaction mixture.
Optimization studies for microwave-assisted pyrazine synthesis reveal that power levels between 180-300 watts provide optimal results for most transformations [11] [13] [12]. Temperature control becomes critical, with optimal ranges typically falling between 80-180°C depending on the specific substrate combination and solvent system [13] [12].
The synthesis of N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles exemplifies the effectiveness of microwave acceleration [12]. Using aminodehalogenation reactions under microwave irradiation, reaction times are reduced from several hours to 8-10 minutes while achieving yields of 75% or higher [12]. The addition of zinc chloride as a Lewis acid catalyst further enhances both rate and selectivity [12].
Solvent selection plays a crucial role in microwave-assisted synthesis. Polar protic solvents such as methanol and ethanol provide efficient dielectric heating, while aprotic solvents like acetonitrile and tetrahydrofuran offer different selectivity profiles [13]. The use of ionic liquids as both solvent and catalyst has shown particular promise, enabling solvent-free conditions while maintaining high catalytic activity [14].
Mechanistic studies using density functional theory calculations reveal that microwave heating facilitates key transition states in ring closure reactions [14]. The hydrogen shift transition state, critical for pyrazine ring formation, shows activation energies of approximately 29.8 kcal/mol, which are readily accessible under microwave conditions [14].
Scale-up considerations for microwave-assisted synthesis require careful attention to penetration depth and heating uniformity [11]. Continuous-flow microwave systems offer solutions for larger-scale applications, enabling consistent heating throughout larger volumes while maintaining the benefits of accelerated reaction kinetics.
Flow chemistry has revolutionized the synthesis of pyrazine derivatives by enabling continuous operation, precise control of reaction parameters, and improved safety profiles for exothermic transformations [15] [16]. The application of flow systems to pyrazine synthesis offers particular advantages in terms of heat and mass transfer efficiency.
Continuous-flow biocatalytic systems represent a significant advancement in green chemistry approaches to pyrazine synthesis [15] [16]. The use of Lipozyme TL IM from Thermomyces lanuginosus as a biocatalyst enables the synthesis of pyrazinamide derivatives from pyrazine esters and amines under mild conditions [16]. Optimal conditions involve temperatures of 45°C with residence times of 20 minutes in tert-amyl alcohol solvent, achieving yields up to 91.6% [16].
The flow system design incorporates packed bed reactors containing immobilized enzyme, enabling continuous substrate feeding and product collection [16]. Flow rate optimization studies demonstrate that rates of 0.5 mL/min provide optimal substrate conversion while maintaining enzyme stability [16]. The system demonstrates excellent scalability, with 23 different pyrazinamide derivatives successfully synthesized using this platform [16].
Microreactor technology offers additional advantages for pyrazine synthesis through enhanced mixing and heat transfer capabilities [17] [18]. The small channel dimensions (typically 100-500 micrometers) enable rapid mixing of reagents and precise temperature control, critical factors for selective pyrazine formation [18].
Palladium-catalyzed coupling reactions in flow systems demonstrate the versatility of this approach for assembling complex pyrazine structures [19]. The use of packed bed reactors containing supported palladium catalysts enables the continuous synthesis of N-heteroarylpiperazine derivatives, important building blocks for pyrazine synthesis [19]. Reaction conditions involve temperatures of 100°C with residence times of 30 minutes in dioxane solvent, achieving yields of 80-90% [19].
Integration of multiple reaction steps within flow systems enables telescoped synthesis approaches [18]. Sequential packed bed reactors containing different catalysts can perform multistep transformations without intermediate isolation, significantly improving overall efficiency and reducing waste generation [18].
Safety advantages of flow chemistry become particularly important for reactions involving hazardous reagents or exothermic processes [18]. The small reaction volumes and continuous operation minimize the accumulation of potentially dangerous intermediates while enabling precise control of reaction conditions [18].
Industrial-scale production of 5-methylpyrazine-2-carbaldehyde requires careful optimization of multiple parameters to achieve economically viable processes [20] [21] [22]. Key considerations include raw material costs, energy efficiency, waste minimization, and product quality consistency.
Reaction temperature optimization studies reveal that the range of 140-160°C provides the optimal balance between reaction rate and selectivity for most pyrazine synthesis routes [20] [23]. Higher temperatures lead to increased side reactions and product degradation, while lower temperatures result in incomplete conversion and extended reaction times [23]. Energy integration strategies, including heat recovery and thermal coupling, significantly improve the overall energy efficiency of the process [22].
Pressure optimization typically involves operating at 1-5 atmospheres, depending on the specific synthetic route [20] [24]. Higher pressures may improve reaction kinetics but require more expensive equipment and increased safety considerations [24]. Atmospheric pressure operations are preferred when feasible due to simplified equipment requirements and reduced operating costs [22].
Catalyst loading optimization studies demonstrate that 2-5 mol% catalyst concentrations provide optimal performance for most catalytic systems [22]. Lower loadings result in reduced conversion rates, while higher concentrations increase costs without proportional yield improvements [22]. Catalyst recycling and regeneration strategies are critical for economic viability, with heterogeneous catalysts generally preferred for large-scale applications due to ease of separation [10].
Residence time optimization balances productivity with conversion efficiency [23]. Studies using glucose-derived precursors demonstrate that 60-90 minute reaction times provide optimal pyrazine yields when operating at 150-160°C [23]. Shorter times result in incomplete conversion, while extended times lead to over-oxidation and yield reduction [23].
Substrate ratio optimization typically involves slight excess of one component to drive reactions to completion [22]. Ratios of 1:1.1-1.2 are commonly employed, with the excess component selected based on cost and separation considerations [22]. Recovery and recycling of unreacted starting materials significantly impact the overall process economics [22].
Process intensification strategies include the use of reactive distillation, microreactor technology, and continuous processing to improve productivity and reduce capital costs [25]. These approaches enable more efficient heat and mass transfer while reducing the required reactor volumes [25].
Quality control and analytical considerations require development of robust analytical methods for monitoring both starting materials and products [22]. High-performance liquid chromatography and gas chromatography-mass spectrometry methods are typically employed for quantitative analysis [19].
Environmental and regulatory compliance considerations include minimization of waste streams, treatment of aqueous effluents, and implementation of green chemistry principles [22]. Life cycle assessment studies help identify opportunities for process improvements and environmental impact reduction [26].
Market analysis indicates that the global 5-methylpyrazine-2-carboxylic acid market, closely related to the carbaldehyde derivative, was valued at 0.12 billion USD in 2022 with projected growth to 0.18 billion USD by 2030 [22]. This growth drives continued investment in process optimization and technology development [22].
The biotechnological production of pyrazine precursors offers an alternative approach for industrial-scale synthesis [21] [27]. Bacillus subtilis fermentation systems can produce 2,5-dimethylpyrazine with concentrations reaching 200 mg/L under optimized conditions [21]. These biological systems offer advantages in terms of environmental sustainability and the ability to produce "natural" labeled products [26].
Irritant